![molecular formula C8H9N5OS B13093228 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine CAS No. 6313-27-5](/img/structure/B13093228.png)
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves a Stille cross-coupling reaction. Specifically, it is prepared by coupling 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine with N,N-bis(4-methoxyphenyl)aniline.
Reaction Conditions:: The reaction conditions for the Stille cross-coupling typically include suitable solvents, catalysts, and temperature control.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Stille Catalysts: Used for cross-coupling reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Temperature Control: Reaction temperature plays a crucial role.
Major Products:: Identify the primary products formed during these reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Organic Light-Emitting Diodes (OLEDs): Investigate its potential as a luminophore in NIR OLEDs.
Dye-Sensitized Solar Cells (DSSCs): Explore its role in DSSCs.
Low-Bandgap Conjugated Polymers: Consider its use in polymer materials.
Bio-imaging Applications: Assess its suitability for bio-imaging.
Optical Communication: Explore its role in optical communication.
Wirkmechanismus
Understand how this compound exerts its effects:
Molecular Targets: Identify specific cellular components.
Pathways Involved: Explore signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Highlight its uniqueness by comparing it to other related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Eigenschaften
CAS-Nummer |
6313-27-5 |
|---|---|
Molekularformel |
C8H9N5OS |
Molekulargewicht |
223.26 g/mol |
IUPAC-Name |
4-([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C8H9N5OS/c1-3-14-4-2-13(1)8-6-7(9-5-10-8)12-15-11-6/h5H,1-4H2 |
InChI-Schlüssel |
YGXCIXSFJGDFNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=NC3=NSN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
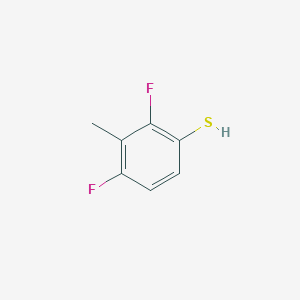

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

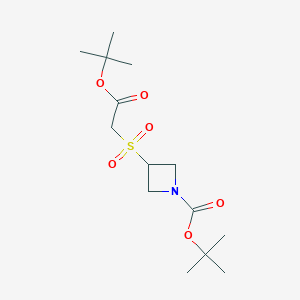

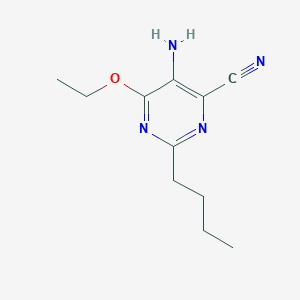
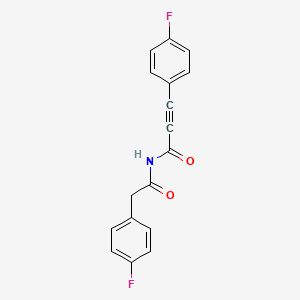
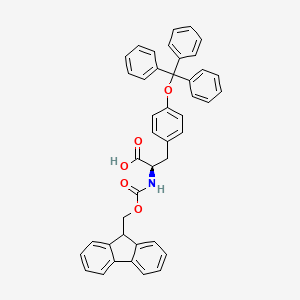
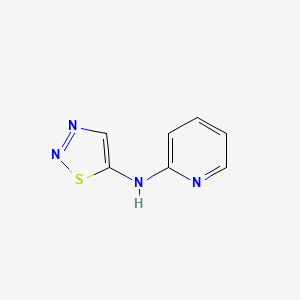

![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
